![molecular formula C12H16FNO B14385109 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one CAS No. 89864-25-5](/img/structure/B14385109.png)
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorophenyl group and an amino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and isopropylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with isopropylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.
Automated Synthesis: Employing automated synthesis equipment to control reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the ethanone backbone.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Properties
CAS No. |
89864-25-5 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[methyl(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C12H16FNO/c1-9(2)14(3)8-12(15)10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
QJXLKBDPRRSOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


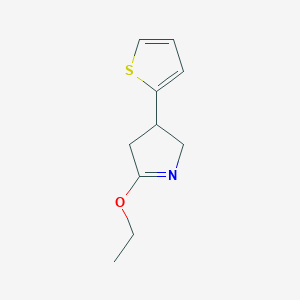

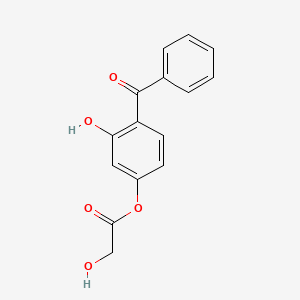
![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)
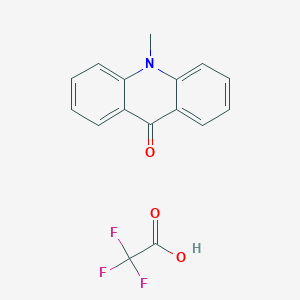
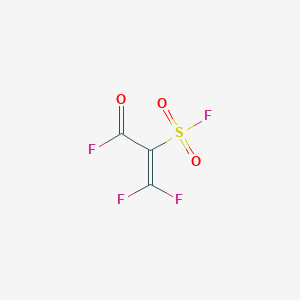
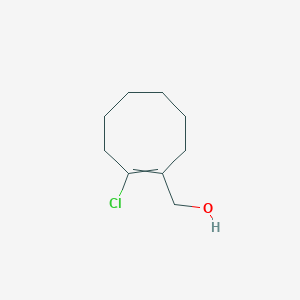
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)

